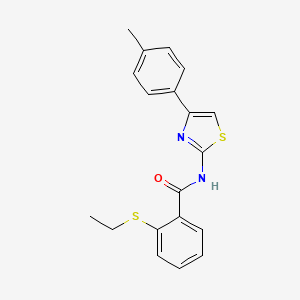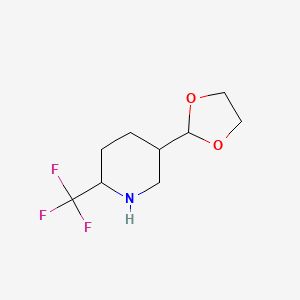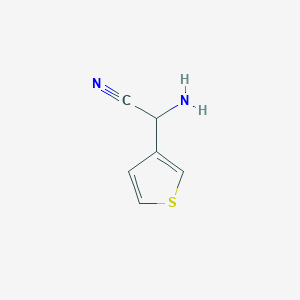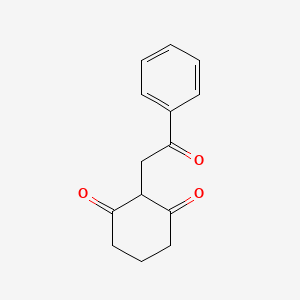
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which are being investigated for the treatment of various autoimmune and inflammatory diseases.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
Novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related, have been synthesized and evaluated for their anti-fibrosis activity. Some compounds have shown better activities than existing drugs, indicating potential applications in treating fibrotic diseases .
Antioxidant and Antitumor Activity
Derivatives of this compound have been studied for their antioxidant and antitumor activities. The synthesis and characterization of such compounds, along with their metal complexes, have been explored for potential therapeutic applications .
Chemical Biology
The compound’s versatility in chemical synthesis makes it a valuable tool in chemical biology for constructing novel heterocyclic compound libraries with potential biological activities .
Mécanisme D'action
Target of Action
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as Betrixaban , is a non-vitamin K oral anticoagulant whose action is driven by the competitive and reversible inhibition of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .
Mode of Action
Betrixaban acts as a direct inhibitor of Factor Xa . By binding to Factor Xa, Betrixaban prevents the activation of prothrombin to thrombin, thereby inhibiting the coagulation cascade and preventing the formation of blood clots . This interaction with Factor Xa is both competitive and reversible .
Biochemical Pathways
The inhibition of Factor Xa by Betrixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, Betrixaban disrupts this cascade, reducing thrombin generation and ultimately preventing clot formation .
Pharmacokinetics
Betrixaban has a unique pharmacokinetic profile among direct oral anticoagulants. It has the longest half-life in its class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This long half-life allows for consistent anticoagulant effect over 24 hours . Betrixaban is primarily cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency .
Result of Action
The primary result of Betrixaban’s action is the prevention of venous thromboembolism (VTE), which can manifest as deep vein thrombosis or pulmonary embolism . By inhibiting Factor Xa and disrupting the coagulation cascade, Betrixaban reduces the risk of clot formation and subsequent VTE events .
Action Environment
The efficacy and stability of Betrixaban can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of other medications can impact Betrixaban’s metabolism and excretion, potentially altering its efficacy . Therefore, careful consideration of these factors is crucial when administering Betrixaban.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-7-10(2)11(3)8-14(13)22(19,20)18-15-6-5-12(16)9-17-15/h5-9H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLDBIHONPLLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

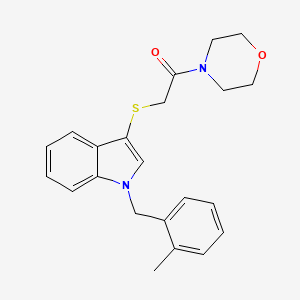

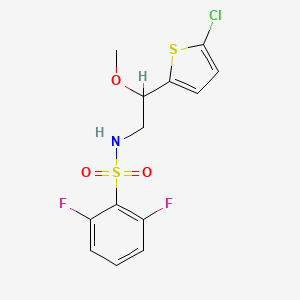
![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)

![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)
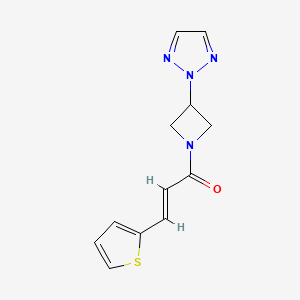
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2960090.png)
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)
